Conorfone

Analgesia Postoperative Pain Clinical Trial

Conorfone (INN; also known as conorphone, codorphone, TR-5109) is a semi-synthetic opioid analgesic that was never marketed. It is a morphinan-6-one derivative and a structural analogue of hydrocodone, distinguished by an 8-ethyl substitution and an N-cyclopropylmethyl group.

Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
CAS No. 72060-05-0
Cat. No. B1237702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConorfone
CAS72060-05-0
Synonymscodorphone
codorphone hydrochloride
conorphone
TR 5109
TR-5109
TR5109
Molecular FormulaC23H29NO3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6
InChIInChI=1S/C23H29NO3/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3/t14-,16+,19-,22-,23-/m0/s1
InChIKeyJMPUQJQXECRLKY-IKADHJCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conorfone (CAS 72060-05-0): A Structurally Differentiated Mixed Agonist-Antagonist Opioid for Research Procurement


Conorfone (INN; also known as conorphone, codorphone, TR-5109) is a semi-synthetic opioid analgesic that was never marketed [1]. It is a morphinan-6-one derivative and a structural analogue of hydrocodone, distinguished by an 8-ethyl substitution and an N-cyclopropylmethyl group [2]. This unique substitution pattern confers a mixed agonist-antagonist pharmacological profile at the μ-opioid receptor (MOR), placing it in a distinct class from pure MOR agonists [1][2]. Its preclinical profile suggests analgesic potency in the range of morphine and pentazocine, but with a notable absence of physical dependence liability in rodent models [3].

Why Generic Substitution Fails for Conorfone: Evidence of Pharmacodynamic and Structural Uniqueness


Conorfone cannot be generically substituted with other in-class opioids or mixed agonist-antagonists due to its unique combination of a hydrocodone-derived core, a critical 8-ethyl substituent, and an N-cyclopropylmethyl group [1]. Unlike its close structural analog hydrocodone, which acts as a pure MOR agonist, these modifications flip the compound's intrinsic activity to a mixed agonist-antagonist profile [1]. This results in a distinct efficacy-side effect balance, as demonstrated in a direct clinical comparison with codeine where 20 mg conorphone provided analgesia comparable to 60 mg codeine but with a different side effect signature [2]. Furthermore, in head-to-head preclinical dependence models, conorfone uniquely failed to induce primary physical dependence, a property not shared by other marketed mixed agonist-antagonists like pentazocine, butorphanol, or nalbuphine [3]. These pharmacodynamic divergences preclude simple interchange.

Conorfone Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Clinical Analgesic Efficacy: Non-Inferiority to a Higher Codeine Dose

In a controlled clinical trial for postoperative dental pain, conorfone demonstrated a distinct potency advantage over codeine. A 20 mg oral dose of conorfone was superior to 30 mg codeine and comparable in analgesic efficacy to a 60 mg codeine dose, indicating a roughly 3-fold potency advantage relative to the lower codeine dose [1]. This positions conorfone as a potent oral analgesic where a lower milligram dose achieves comparable or superior pain relief to a standard codeine regimen.

Analgesia Postoperative Pain Clinical Trial

Clinical Side-Effect Profile: A Differentiated Safety Signature at Therapeutic Doses

The same clinical trial revealed a dose-dependent side-effect profile that differentiates conorfone. While a supratherapeutic 40 mg dose caused a high incidence of side effects (83%, 25/30 subjects) including drowsiness, dizziness, nausea, and vomiting, the therapeutic 20 mg dose resulted in a side-effect profile similar to 60 mg codeine, with the notable exception of a greater incidence of drowsiness [1]. This suggests that at equipotent analgesic doses, conorfone presents a specific, manageable side-effect signature centered on CNS sedation rather than gastrointestinal or other effects.

Adverse Events Opioid Tolerance Clinical Safety

Physical Dependence Liability: A Decisive Preclinical Advantage Over Marketed Mixed Agonist-Antagonists

A pivotal preclinical study directly compared the physical dependence liability of several narcotic antagonist analgesics. Codorphone (conorfone) and TR5400 were the only agents that did not induce a primary withdrawal syndrome (primary dependence) in rats upon abrupt cessation of chronic infusion [1]. In sharp contrast, the marketed mixed agonist-antagonists butorphanol, nalbuphine, and pentazocine all produced a quantifiable, mild withdrawal syndrome in the same model [1]. This positions conorfone as a unique tool compound for studying analgesia without the confounding variable of physical dependence.

Opioid Dependence Abuse Liability Preclinical Models

Pharmacodynamic Differentiation: Mixed Agonist-Antagonist Profile Versus Pure Agonist Hydrocodone

Conorfone's structural modification—specifically the addition of an 8-ethyl group and an N-cyclopropylmethyl appendage to the hydrocodone scaffold—transforms its intrinsic activity from a pure MOR agonist (hydrocodone) to a mixed agonist-antagonist [1][2]. This fundamental pharmacodynamic shift is demonstrated by its ability to precipitate withdrawal in morphine-dependent animals, a property characteristic of antagonists and absent in pure agonists like hydrocodone [3]. This provides a research tool for investigating the role of MOR signaling bias without resorting to entirely distinct chemical series.

Receptor Pharmacology Structure-Activity Relationship Bias Signaling

Optimal Research and Procurement Applications for Conorfone


Preclinical Analgesia Research Requiring Separation of Efficacy from Physical Dependence

Leveraging the definitive preclinical evidence that conorfone provides analgesia comparable to morphine without inducing primary physical dependence [1], it is the ideal candidate for studies dissecting the neural pathways of pain relief from those of addiction. This applies to rodent models of acute and chronic pain where long-term opioid administration is required without the confounding development of tolerance and withdrawal syndromes that occur with pure MOR agonists like morphine or other mixed agonist-antagonists such as pentazocine.

μ-Opioid Receptor Signaling Bias and Structure-Function Studies

Conorfone's unique status as a mixed agonist-antagonist within the hydrocodone/morphinan scaffold makes it a critical reference compound for MOR signaling bias research [2]. It can be used alongside hydrocodone (pure agonist) and naloxone (pure antagonist) in the same morphinan series to systematically investigate how small structural changes (e.g., N-cyclopropylmethyl and 8-ethyl substitutions) shift receptor activation pathways and downstream effector coupling, without introducing chemotype-related variables.

Clinical Analgesic Development with a Known Sedative-Hypnotic Side-Effect Signature

The clinical trial data, which quantified a superior analgesic potency to 30 mg codeine and a side-effect profile dominated by drowsiness [3], positions conorfone as a reference for developing new analgesics. It is particularly suited for programs targeting moderate-to-severe pain where sedation is an acceptable or even desirable concomitant effect (e.g., perioperative settings), offering a known benchmark to beat in terms of the efficacy-sedation therapeutic window.

Analytical Reference Standard for Opioid Metabolism and Forensic Toxicology

Conorfone's established metabolic pathways, including extensive first-pass metabolism (>95%) primarily via 3- and 17-dealkylation and 6-reduction, with significant glucuronide conjugation and high urinary excretion [4], provide a well-characterized analyte for developing and validating LC-MS/MS or GC-MS methods. It serves as a distinctive internal standard or reference compound for the detection and quantification of morphinan-based opioids and their metabolites in biological matrices.

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